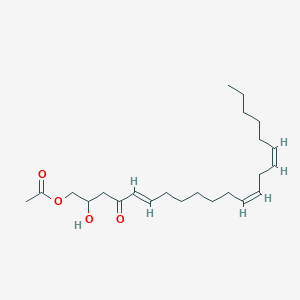

Persenone A

Description

Properties

CAS No. |

215117-03-6 |

|---|---|

Molecular Formula |

C23H38O4 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

[(5E,12Z,15Z)-2-hydroxy-4-oxohenicosa-5,12,15-trienyl] acetate |

InChI |

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h7-8,10-11,17-18,23,26H,3-6,9,12-16,19-20H2,1-2H3/b8-7-,11-10-,18-17+ |

InChI Key |

YLWJMUPPJKELEC-GQQAEKEGSA-N |

SMILES |

CCCCCC=CCC=CCCCCCC=CC(=O)CC(COC(=O)C)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCC/C=C/C(=O)CC(COC(=O)C)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCC=CC(=O)CC(COC(=O)C)O |

Synonyms |

persenone A |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies of Persenone a

Natural Occurrence and Distribution within Persea americana

Persenone A is a naturally occurring metabolite found in various parts of the avocado (Persea americana) plant. ebi.ac.uk It was first identified as a novel compound isolated from avocado fruit. researchgate.net Research has since confirmed its presence in the pulp, peel, seeds, and leaves. mdpi.comresearchgate.netnih.gov

The concentration of this compound, along with other related acetogenins (B1209576), can vary between different parts of the fruit and among various avocado cultivars. mdpi.comukaazpublications.com Studies indicate that the peel and pulp are particularly rich sources. One analysis reported that this compound can constitute up to 48% of the total acetogenins in the pulp and 46% in the peel. ukaazpublications.com Another study focusing on the composition of avocado pulp identified this compound as one of the major acetogenins, accounting for 12% to 30% of this class of compounds. researchgate.net The seeds are also a significant source of a range of acetogenins, including this compound. researchgate.netnih.gov

Table 1: Distribution of this compound in Persea americana

| Plant Part | Presence Confirmed | Relative Concentration | Citation(s) |

|---|---|---|---|

| Pulp | Yes | High (12-48% of total acetogenins) | researchgate.netmdpi.comukaazpublications.comresearchgate.net |

| Peel | Yes | High (up to 46% of total acetogenins) | mdpi.comukaazpublications.com |

| Seed | Yes | Significant | researchgate.netnih.gov |

Advanced Chromatographic Techniques for this compound Isolation

The isolation of this compound from the complex matrix of avocado tissues requires multi-step chromatographic processes. These techniques separate the compound from other closely related acetogenins and phytochemicals based on differences in their physicochemical properties.

The initial isolation of this compound was accomplished through bioactivity-guided fractionation. researchgate.net This strategy involves systematically separating the crude plant extract into various fractions and testing each fraction for a specific biological activity. The fractions exhibiting the highest activity are then subjected to further rounds of separation until a pure, active compound is isolated. cuvillier.de

This compound was discovered by tracking the inhibitory activity against superoxide (B77818) (O₂⁻) and nitric oxide (NO) generation in cell-based assays. researchgate.netphcogrev.com Similarly, its isolation has been guided by other bioactivities, such as antiplatelet aggregation and antioxidant capacity. google.comnih.gov This approach ensures that the chemical isolation efforts are focused on the most potent bioactive constituents within the extract.

To obtain sufficient quantities of this compound for comprehensive structural elucidation and further biological studies, preparative-scale isolation techniques are employed. These methods are designed to handle larger volumes of extract compared to analytical-scale chromatography.

Key techniques used for the large-scale isolation of this compound include:

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final purification stages. Researchers have successfully used preparative HPLC systems with columns such as C18 to purify this compound from enriched fractions. researchgate.netgoogle.com

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography method that has proven to be a versatile and efficient tool for the fractionation of avocado seed extracts. cuvillier.de It is particularly useful for separating compounds with a wide range of polarities, including lipophilic acetogenins like this compound, by partitioning them between two immiscible liquid phases. cuvillier.decuvillier.de

A typical large-scale process might involve an initial solvent extraction of a significant quantity of dried avocado material (e.g., 240 g of freeze-dried pulp), followed by liquid-liquid partitioning to create an acetogenin-enriched extract. google.com This enriched extract is then subjected to sequential chromatographic steps, such as HSCCC or preparative HPLC, to yield the pure compound. google.comcuvillier.de

Bioactivity-Guided Fractionation Strategies

Optimization of Extraction Procedures for Research Purity

The efficiency of this compound isolation begins with the initial extraction from the plant material. The goal is to maximize the yield of the target compound while minimizing the co-extraction of interfering substances. Research has focused on optimizing various extraction parameters, including the choice of solvent, temperature, and extraction time.

Modern techniques such as Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) offer advantages over traditional methods by reducing solvent consumption and extraction time. sci-hub.se However, conventional solvent extraction remains widely used. Acetone and ethanol (B145695) are common solvents for extracting acetogenins from avocado. google.comsci-hub.se

One study on the optimization of extraction from avocado seeds, while focused on polyphenols, provides a model for determining optimal conditions. The study identified 30% aqueous ethanol at 70°C, with a solvent-to-solid ratio of 8:1 and a duration of 60 minutes, as the ideal conditions for maximizing the yield of bioactive compounds. bas.bg Such systematic optimization is crucial for developing efficient and reproducible extraction protocols for obtaining research-purity this compound.

Table 2: Example of Optimized Extraction Parameters for Avocado Bioactives

| Parameter | Optimized Condition | Rationale | Citation |

|---|---|---|---|

| Solvent | 30% Aqueous Ethanol | Balances polarity for efficient extraction of bioactive compounds. | bas.bg |

| Temperature | 70°C | Increases solubility and extraction yield without significant thermal degradation. | bas.bg |

| Solvent-to-Solid Ratio | 8:1 | Ensures sufficient solvent for complete extraction while remaining economical. | bas.bg |

| Duration | 60 minutes | Sufficient time to achieve maximum yield under the specified conditions. | bas.bg |

Chemical Classification and Structural Features of Persenone a

Persenone A is classified as a lauraceous acetogenin (B2873293), a group of compounds derived from fatty acids and predominantly found in plants of the Lauraceae family. rsc.orgresearchgate.net These compounds are characterized by long aliphatic chains. Specifically, this compound is considered a long-chain fatty alcohol, possessing an aliphatic tail of 21 carbon atoms. naturalproducts.net

A targeted metabolomics approach has led to a proposed classification of avocado acetogenins (B1209576) into three families: Avocatins, Pahuatins, and Persenins. rsc.org this compound falls under the Persenins family, which typically have a 21-carbon backbone.

The systematic name for one of its stereoisomers is [(2S,5E,12Z,15Z)-2-hydroxy-4-oxo-henicosa-5,12,15-trienyl] acetate (B1210297). naturalproducts.net Its molecular formula is C23H38O4. naturalproducts.net

Stereochemical Considerations and Isomeric Forms of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial aspect of a compound's chemical identity and biological function. matanginicollege.ac.in Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the spatial orientation of their atoms. matanginicollege.ac.instereoelectronics.org This can include configurational isomers, which can only be interconverted by breaking bonds, and conformational isomers, which can be interconverted by rotation around single bonds. stereoelectronics.org

For this compound, with the molecular formula C23H38O4, several stereochemical features are noteworthy. The presence of chiral centers, which are carbon atoms attached to four different groups, gives rise to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.org The specific stereoisomer, (-)-Persenone A, has a defined absolute configuration at its chiral center, denoted as (2S). naturalproducts.net

Furthermore, the presence of double bonds in the carbon chain introduces the potential for geometric isomerism (cis-trans isomerism). siue.edu The notation for (-)-Persenone A indicates specific configurations for its three double bonds: (5E, 12Z, 15Z). naturalproducts.net The "E" (entgegen) and "Z" (zusammen) nomenclature describes the relative priority of the substituents on either side of the double bond. siue.edu

The different spatial arrangements of atoms in various isomers of this compound can lead to different biological activities, as the interaction of a molecule with a biological receptor is often highly dependent on its three-dimensional shape.

Specific Functional Groups and Their Proposed Roles in Biological Interactions

The biological activity of this compound is intrinsically linked to its specific functional groups. Key functional groups present in the this compound molecule include a hydroxyl group (-OH), a ketone group (C=O), and an acetate ester group (-OCOCH3). naturalproducts.net

Research suggests that these functional groups are pivotal to its bioactivity. For instance, a common chemical feature in this compound and related compounds is a trans-enone group, which has been associated with increased bioactivity. researchgate.net An enone is a conjugated system of an alkene and a ketone.

Biosynthetic Pathways of Persenone a

Elucidation of Precursor Molecules in Persea americana

The backbone of Persenone A, a C23 triene, is derived from long-chain fatty acids. researchgate.net Research points to common C18 fatty acids, which are abundant in avocado tissues, as the fundamental building blocks. ucr.edu Specifically, oleic acid, linoleic acid, and α-linolenic acid have been proposed as the primary precursors. researchgate.netucr.edu The biosynthesis is thought to proceed through variants of the pathways that produce these fatty acids and natural acetylenes. ucr.edu

Correlation studies have provided further insight into the immediate precursors. A significant negative correlation has been observed between the concentration of docosahexaenoic acid (DHA, a C22 polyunsaturated fatty acid) and AcO-persenone A, suggesting that DHA may be a direct metabolic precursor that is consumed during acetogenin (B2873293) synthesis. nih.govfrontiersin.org Similarly, linoleic acid has been experimentally linked to the biosynthesis of persin (B1231206), a structurally related C21 acetogenin, and also shows a strong negative correlation, reinforcing the hypothesis that unsaturated fatty acids are key starting materials. nih.govfrontiersin.org

The odd-numbered carbon chain of this compound (23 carbons) is a distinguishing feature of lauraceous acetogenins (B1209576). This suggests a biosynthetic pathway that involves precursors beyond the standard two-carbon acetyl-CoA units used in typical fatty acid synthesis, or the involvement of specific elongation enzymes that add single or odd-numbered carbon units. The presence of odd-carbon-chain fatty acids in the triacylglycerols of avocado seeds indicates a potential pool of these unusual precursors for acetogenin synthesis. nih.gov These precursors are likely stored as triacylglycerides in the plant's oil cells before being channeled into the acetogenin pathway. ucr.edu

Table 1: Proposed Fatty Acid Precursors for Avocado Acetogenins

| Precursor Molecule | Chemical Formula | Type | Implication in Biosynthesis | Citations |

|---|---|---|---|---|

| Oleic Acid | C18H34O2 | Monounsaturated Fatty Acid | Suggested primary precursor for the C18 backbone. | researchgate.net, ucr.edu |

| Linoleic Acid | C18H32O2 | Polyunsaturated Fatty Acid | Experimentally linked to persin biosynthesis; negatively correlated with acetogenin levels. | nih.gov, ucr.edu, frontiersin.org |

| α-Linolenic Acid | C18H30O2 | Polyunsaturated Fatty Acid | Suggested primary precursor; negatively correlated with acetogenin levels. | nih.gov, ucr.edu, frontiersin.org |

Enzymatic Steps and Key Biotransformations in this compound Formation

The conversion of fatty acid precursors into this compound involves a sequence of enzymatic reactions, including desaturation, oxidation (hydroxylation), and acetylation. This cascade of biotransformations is orchestrated by several classes of enzymes.

The core of the acetogenin backbone is assembled by polyketide synthases (PKSs) . wikipedia.org These large, multifunctional enzymes catalyze the stepwise condensation of a starter unit (like acetyl-CoA) with extender units (such as malonyl-CoA) to build the polyketide chain. wikipedia.orgmdpi.com

Subsequent modifications of this chain are critical for generating the final structure of this compound. Key enzymes involved in these biotransformations include:

Fatty Acid Desaturases (FADs): These enzymes introduce double bonds at specific positions along the fatty acid chain, creating the triene system seen in this compound. mdpi.comfrontiersin.org The expression of Δ9- and Δ12-desaturases has been positively correlated with the concentration of the related acetogenin, persin, highlighting their role in forming the characteristic unsaturation patterns. researchgate.net

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for a wide range of oxidative reactions, including the hydroxylation of the aliphatic chain to create the secondary alcohol group at the C-2 position of this compound. cuvillier.descience.govdntb.gov.ua

Lipoxygenases (LOXs): While some LOXs are involved in degrading acetogenins like persin during fruit ripening, others may participate in the oxidative steps that form the 4-oxo group in this compound. ucr.edu

Acetyl-CoA Carboxylase (ACC): As the rate-limiting enzyme in fatty acid biosynthesis, ACC provides the malonyl-CoA extender units for the PKS. researchgate.net Interestingly, this compound and other acetogenins have been shown to inhibit ACC activity, suggesting a potential feedback regulation mechanism. google.com

Acetyltransferases (ATs): The final step in the formation of this compound is the esterification of the primary alcohol at the C-1 position with an acetyl group. This reaction is catalyzed by an alcohol acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydroxyl group. bvsalud.orgnih.gov

The proposed biosynthetic sequence starts with the formation of a long, unsaturated fatty acid, followed by a series of oxidations to introduce the hydroxyl and keto functionalities, and concludes with the acetylation of the C-1 hydroxyl group.

Table 2: Key Enzyme Classes in Acetogenin Biosynthesis

| Enzyme Class | Function | Role in this compound Formation | Citations |

|---|---|---|---|

| Polyketide Synthases (PKSs) | Catalyze stepwise condensation of acyl-CoA units. | Forms the initial long carbon backbone. | researchgate.net, wikipedia.org, mdpi.com |

| Fatty Acid Desaturases (FADs) | Introduce double bonds into acyl chains. | Creates the characteristic triene structure. | researchgate.net, mdpi.com, frontiersin.org |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation and other oxidative reactions. | Introduces the hydroxyl group at C-2 and likely the keto group at C-4. | cuvillier.de, science.gov |

| Acetyltransferases (ATs) | Transfer acetyl groups from acetyl-CoA. | Catalyzes the final acetylation at the C-1 position. | bvsalud.org, nih.gov |

Genetic and Molecular Regulation of Acetogenin Biosynthesis

The biosynthesis of secondary metabolites like acetogenins is tightly regulated at the genetic level. The genes encoding the necessary enzymes (PKSs, desaturases, CYP450s, etc.) are often organized into biosynthetic gene clusters (BGCs) on the chromosome. nih.gov This co-localization allows for coordinated expression of all the genes required to produce a specific compound.

While the specific BGC for this compound in Persea americana has not yet been fully characterized, research on the related Annonaceae family provides a strong model. A recent analysis of the Annona cherimola (cherimoya) genome successfully identified a putative gene cluster responsible for acetogenin biosynthesis. researchgate.netmdpi.com This cluster contains genes for polyketide synthases, which are essential for building the carbon backbone. researchgate.netmdpi.com The discovery of this cluster in a related species strongly suggests that a similar genetic architecture governs acetogenin production in avocado.

The regulation of these gene clusters is complex. Gene expression can be influenced by developmental cues, such as fruit ripening, and environmental stresses. avocadosource.com For instance, the expression of fatty acid desaturase and elongase genes in avocado has been shown to correlate with the accumulation of persin. researchgate.net This indicates that the transcription of these modifying enzymes is a key control point in the pathway.

Further research into the transcriptome of avocado, particularly within the specialized idioblast oil cells, is needed to identify the specific PKS genes, tailoring enzyme genes, and transcription factors that constitute the this compound biosynthetic gene cluster and regulate its activity. nih.gov

Synthetic Strategies and Structure Activity Relationship Sar Studies of Persenone a

Total Synthesis Approaches for Persenone A and Analogues

The chemical synthesis of this compound provides a means to confirm its structure and produce material for biological testing, overcoming the limitations of natural product isolation.

Retrosynthetic analysis is a method used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netcitycollegekolkata.orgfiveable.me The total synthesis of racemic (±)-Persenone A has been successfully achieved in four steps, utilizing linoleic acid as a readily available starting material. tandfonline.com

A plausible retrosynthetic analysis for this compound (1) is outlined below:

Disconnection 1 (C2-C3 bond): The β-hydroxy ketone moiety of this compound can be disconnected via a retro-Aldol reaction. This breaks the molecule into two key fragments: an enolate derived from a methyl ketone (a synthon) and an α,β-unsaturated aldehyde (another synthon).

Disconnection 2 (Functional Group Interconversion): The methyl ketone fragment can be traced back to a carboxylic acid, a common transformation. The α,β-unsaturated aldehyde can be formed from a simpler precursor.

The forward synthesis, therefore, involves the following key reactions tandfonline.com:

Methyl Ketone Formation: Linoleic acid (4) is treated with an excess of methyl lithium (MeLi) to yield the corresponding methyl ketone (5).

α,β-Unsaturated Ketone Formation: The resulting methyl ketone (5) is converted into an α,β-unsaturated ketone (7).

Aldol Reaction: The final key step is an Aldol reaction between the lithium enolate of an acetate (B1210297) derivative (9) and the α,β-unsaturated ketone (7) to construct the carbon skeleton of this compound. This reaction yields the racemic mixture of this compound (10). tandfonline.com

This synthetic route demonstrates an efficient strategy for accessing the core structure of this compound from a simple fatty acid precursor. tandfonline.com

The initial reported synthesis of this compound produced a racemic mixture, denoted as (±)-Persenone A (10), meaning it contained equal amounts of the two possible enantiomers at the C-2 position. tandfonline.com Stereocontrol, the ability to selectively form one stereoisomer over another, was not achieved in the key Aldol condensation step of this synthesis. nih.gov

To study the effect of stereochemistry on biological activity, the researchers separated the racemic mixture into its individual enantiomers, (2R)-Persenone A (11) and (2S)-Persenone A (12), using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column. tandfonline.com This separation allows for the evaluation of each enantiomer independently.

Interestingly, for the inhibition of both nitric oxide and superoxide (B77818) generation, the activity of the pure (2R)-enantiomer (11) was found to be equivalent to that of its racemate (10) and the opposite (2S)-enantiomer (12). tandfonline.com This finding indicates that for these specific biological activities, the absolute configuration at the C-2 position is not a critical factor. tandfonline.com While general strategies for asymmetric synthesis, such as using chiral auxiliaries or catalysts, are well-established, their specific application to achieve a stereocontrolled total synthesis of this compound has not been detailed in the reviewed literature. ub.edunih.gov

Retrosynthetic Analysis and Key Reactions

Design and Synthesis of this compound Derivatives and Analogues

To probe the structure-activity relationships of this compound, several related compounds and analogues have been designed and synthesized. tandfonline.commdpi.commdpi.com These synthetic efforts typically involve modifying either the long aliphatic chain or the polar head group of the molecule.

The synthesis of these analogues often follows a similar pathway to that of this compound itself, starting from different fatty acids or employing alternative reagents in the key reaction steps. For example, analogues with varying degrees of unsaturation in the alkyl chain were prepared to investigate the role of the double bonds. tandfonline.com An analogue where the double bond at C-5, conjugated to the carbonyl group, was saturated (compound 3) was also synthesized to specifically assess the importance of the enone system. tandfonline.com

Furthermore, to understand the contribution of the hydrophilic portion of the molecule, analogues such as the simple methyl ketone counterpart (5), lacking the C1-acetate and C2-hydroxyl groups, were prepared. tandfonline.com These systematically designed analogues are instrumental in dissecting which structural features of this compound are essential for its biological effects. tandfonline.com

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. For this compound, these investigations have revealed that distinct structural motifs are responsible for its different biological effects, particularly its ability to inhibit nitric oxide (NO) and superoxide (O₂⁻). tandfonline.com

The α,β-unsaturated ketone, or enone moiety, is a critical structural feature for the potent inhibitory activity of this compound against superoxide (O₂⁻) generation. tandfonline.com The importance of this functional group is highlighted by comparing the activity of this compound with its saturated analogue. tandfonline.com

this compound (1) and Persenone B (2), both of which possess the C5-C6 double bond conjugated to the C4-carbonyl group, exhibit strong inhibitory activity against O₂⁻ generation, with IC₅₀ values of 1.4 µM and 1.8 µM, respectively. tandfonline.com

In contrast, an analogue where this double bond is saturated (compound 3) shows markedly reduced activity (IC₅₀ = 28.0 µM). tandfonline.com

This demonstrates that the conjugated enone system is a key factor for this specific biological function. tandfonline.com This finding is consistent with observations for other classes of natural products where the enone group acts as a Michael acceptor and is crucial for bioactivity. nih.gov The presence of a trans-enone group is noted as a common feature among bioactive acetogenins (B1209576). researchgate.netgoogle.com

This compound is an amphiphilic molecule, possessing both a long, nonpolar (lipophilic) hydrocarbon tail and a polar (hydrophilic) head group. tandfonline.comwikipedia.org This dual character, or amphiphilicity, plays a vital role in its biological functions, particularly in the inhibition of nitric oxide (NO) generation. tandfonline.comnih.gov

Hydrophobic Chain: The long alkyl chain is believed to be important for interactions with lipophilic environments, such as cellular membranes. tandfonline.comwikipedia.org However, SAR studies showed that the presence of double bonds within this chain was not essential for inhibiting NO generation, as saturated analogues retained similar activity to this compound. tandfonline.com

Hydrophilic Head: The polar head group, containing a hydroxyl and an acetate group, is crucial for interacting with the aqueous environment and potentially the active sites of target proteins. tandfonline.commdpi.com The importance of this region is underscored by the finding that a free hydroxyl group at the C-2 position is important for inhibiting NO generation. tandfonline.com The methyl ketone counterpart (5), which lacks this hydrophilic functionality, was significantly less active (IC₅₀ > 100 µM) than the parent linoleic acid (4) (IC₅₀ = 8.2 µM). tandfonline.com

Influence of Stereochemistry on this compound Potency

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For a chiral molecule like this compound, which possesses stereogenic centers, the specific spatial orientation of its functional groups can significantly influence its interaction with biological targets, thereby affecting its potency. The differential effects of stereoisomers—enantiomers and diastereomers—on the biological efficacy of a compound are a well-established principle in pharmacology. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to specific interactions with only certain stereoisomers of a drug or bioactive molecule.

In the context of this compound, research has demonstrated that its antibacterial potency is highly dependent on its stereochemical configuration. The synthesis and biological evaluation of all four possible stereoisomers of the core structure of this compound have provided critical insights into these structure-activity relationships. The naturally occurring and most biologically active form of a related avocado acetogenin (B2873293) has been identified as having the (2R, 4R) configuration.

A foundational study that synthesized the four stereoisomers of the antibacterial component of avocado, 16-heptadecene-1,2,4-triol, which shares the same chiral core as this compound, elucidated the profound impact of stereochemistry on its antibacterial activity. The four stereoisomers are (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). By comparing the antibacterial efficacy of these synthetic stereoisomers, it was determined that the (2R, 4R)-isomer exhibited the most potent activity, corresponding to the configuration of the natural product.

The antibacterial activity of the four stereoisomers was assessed against Bacillus subtilis, a Gram-positive bacterium known to be susceptible to avocado acetogenins. The results of these comparative studies highlight a clear stereochemical preference for the (2R, 4R) configuration.

The table below summarizes the antibacterial activity of the four stereoisomers of the this compound core structure against Bacillus subtilis. The potency is represented by the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.

| Stereoisomer | Configuration | Antibacterial Activity (MIC) against Bacillus subtilis (µg/mL) |

| 1 | (2R, 4R) | 3.1 |

| 2 | (2S, 4S) | 25 |

| 3 | (2R, 4S) | 50 |

| 4 | (2S, 4R) | >100 |

The data clearly demonstrates that the (2R, 4R)-stereoisomer is the most active, being approximately 8 times more potent than its enantiomer, the (2S, 4S)-isomer. The diastereomers, (2R, 4S) and (2S, 4R), show significantly diminished activity, with the (2S, 4R)-isomer being largely inactive at the tested concentrations. This pronounced difference in potency among the stereoisomers underscores the high degree of stereospecificity required for the antibacterial action of this compound. The precise spatial arrangement of the hydroxyl groups at the C-2 and C-4 positions is critical for the molecule's ability to interact with its bacterial target, leading to the observed inhibitory effects.

Biological Activities and Cellular Effects of Persenone a in in Vitro and Non Human in Vivo Models

Modulation of Inflammatory Responses by Persenone A

This compound, a compound isolated from avocado (Persea americana), has demonstrated significant anti-inflammatory properties through its influence on various cellular pathways involved in the inflammatory cascade.

Inhibition of Nitric Oxide (NO) Generation in Macrophages

This compound has been identified as a potent inhibitor of nitric oxide (NO) production in inflammatory conditions. In studies using mouse macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound demonstrated marked inhibitory activity on NO generation. researchgate.netnih.gov Its potency was found to be comparable to or even greater than that of docosahexaenoic acid (DHA), a known natural inhibitor of NO generation. researchgate.netnih.gov The inhibitory concentration (IC₅₀) for this compound was recorded at 1.2 µM, while for DHA it was 4.3 µM. researchgate.netnih.gov This inhibitory action is significant as excessive NO production by macrophages is a key factor in the pathophysiology of various inflammatory diseases. tandfonline.com

The mechanism behind this inhibition is, at least in part, due to the suppression of inducible nitric oxide synthase (iNOS) protein expression. researchgate.nettandfonline.com

Table 1: Inhibitory Effects of this compound on NO Generation in Macrophages

| Compound | Cell Line | Stimulant | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | RAW 264.7 | LPS + IFN-γ | 1.2 | researchgate.netnih.gov |

| Docosahexaenoic Acid (DHA) | RAW 264.7 | LPS + IFN-γ | 4.3 | researchgate.netnih.gov |

Suppression of Superoxide (B77818) (O₂⁻) Generation in Leukocytes and Promyelocytic Cells

In addition to its effects on NO, this compound has been shown to effectively suppress the generation of superoxide (O₂⁻), another critical mediator in inflammatory processes. In differentiated human promyelocytic HL-60 cells, which are induced to generate O₂⁻ by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), this compound exhibited strong suppressive activity. researchgate.netnih.gov The IC₅₀ value for this compound in this system was 1.4 µM, indicating a high degree of potency. researchgate.netnih.gov

Notably, this compound acts as a suppressor of the biochemical pathways that generate these radicals, rather than as a radical scavenger itself. researchgate.netnih.gov This suggests a targeted mechanism of action on the cellular machinery responsible for producing inflammatory mediators.

Table 2: Suppression of Superoxide (O₂⁻) Generation by this compound

| Compound | Cell Line | Stimulant | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | Differentiated HL-60 | TPA | 1.4 | researchgate.netnih.gov |

| Persenone B | Differentiated HL-60 | TPA | 1.8 | researchgate.netnih.gov |

| Docosahexaenoic Acid (DHA) | Differentiated HL-60 | TPA | 10.3 | researchgate.netnih.gov |

Regulation of Inducible Nitric Oxide Synthase (iNOS) Protein Expression

The inhibitory effect of this compound on NO production is directly linked to its ability to regulate the expression of inducible nitric oxide synthase (iNOS). researchgate.nettandfonline.com iNOS is the enzyme responsible for the high-output production of NO during inflammatory responses. tandfonline.com In studies with mouse macrophage RAW 264.7 cells, this compound was shown to dose-dependently suppress the expression of iNOS protein. tandfonline.comoup.comnih.gov At a concentration of 20 µM, this compound almost completely inhibited the expression of iNOS protein induced by LPS and IFN-γ. tandfonline.comoup.comnih.gov This demonstrates that this compound's anti-inflammatory action includes the modulation of gene expression for key inflammatory enzymes. researchgate.nettandfonline.com

Downregulation of Cyclooxygenase-2 (COX-2) Protein Expression

Similar to its effect on iNOS, this compound also downregulates the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins (B1171923). tandfonline.comoup.comnih.gov In LPS and IFN-γ-stimulated RAW 264.7 macrophages, this compound was found to suppress COX-2 protein expression in a dose-dependent manner. tandfonline.com A concentration of 20 µM of this compound resulted in an almost complete suppression of COX-2 protein expression. tandfonline.comoup.comnih.gov This dual inhibition of both iNOS and COX-2 highlights the potential of this compound as a broad-spectrum anti-inflammatory agent. researchgate.nettandfonline.com

Attenuation of Reactive Oxygen Species (ROS) Production in Murine Models

The in vitro findings on this compound's ability to suppress radical generation are supported by in vivo studies in murine models. Topical application of this compound was shown to attenuate the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the skin of mice treated with the tumor promoter TPA. tandfonline.comoup.comnih.gov

In a double-application model, treatment with this compound before the second TPA application was sufficient to significantly inhibit H₂O₂ generation. tandfonline.comoup.comnih.gov This suggests that this compound is effective at inhibiting the activation phase of inflammatory cells that leads to ROS production. tandfonline.com

Effects of this compound on the Haemostatic System

Research has indicated that this compound may have a protective effect on the haemostatic system. In vivo studies have shown that this compound can attenuate the formation of thrombi. researchgate.netnih.govmdpi.comrsc.org In a murine model of arterial thrombosis, administration of this compound was found to reduce thrombus formation and increase coagulation time. researchgate.netnih.govmdpi.com Specifically, a dose of 25 mg/kg of body weight was shown to decrease thrombus induction by 71% and double the coagulation time compared to the vehicle. researchgate.netnih.govrsc.org These findings suggest that this compound possesses antithrombotic properties. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Persenone B |

| Persenone C |

| Nitric Oxide (NO) |

| Superoxide (O₂⁻) |

| Inducible Nitric Oxide Synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Reactive Oxygen Species (ROS) |

| Lipopolysaccharide (LPS) |

| Interferon-gamma (IFN-γ) |

| Docosahexaenoic Acid (DHA) |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) |

| Hydrogen Peroxide (H₂O₂) |

| Persin (B1231206) |

Antiplatelet Activity In Vitro

Laboratory studies have demonstrated that this compound exhibits antiplatelet activity. rsc.orgresearchgate.net While it may not be the most potent among the acetogenins (B1209576) studied, its ability to inhibit platelet aggregation has been noted. google.com In one study, the antiplatelet effects of various avocado-derived compounds were evaluated, and it was found that acetogenins, including this compound, contribute to the inhibition of platelet activation induced by adenosine (B11128) diphosphate (B83284) (ADP). mdpi.com

The structural features of these acetogenins appear to play a role in their antiplatelet efficacy. For instance, Persenone C, which has an omega-3 unsaturation that this compound lacks, showed higher antiplatelet activity. rsc.org It is suggested that the enone group present in both this compound and Persenone C is an important structural feature for this biological effect. rsc.org

Antithrombotic Potential in Non-Human In Vivo Models

The antiplatelet effects of this compound observed in vitro have been further investigated in non-human animal models to assess its antithrombotic potential. rsc.orgresearchgate.net In a study using male CD1 mice, a single intraperitoneal administration of this compound was shown to have a protective effect against arterial thrombosis. researchgate.netnih.gov

Specifically, at a dose of 25 mg/kg of body weight, this compound was found to increase blood coagulation time by two-fold compared to the control group and attenuated the formation of thrombi by 71%. rsc.orgresearchgate.netnih.gov These findings suggest that this compound has an efficient antithrombotic effect in these non-human models. rsc.orgresearchgate.net The dose for this in vivo study was determined based on the EC50 value calculated from blood clotting time assessments. rsc.org

Table 1: In Vivo Antithrombotic Effects of this compound in Mice

| Parameter | Vehicle Control | This compound (25 mg/kg) | Percentage Change | Citation |

|---|---|---|---|---|

| Thrombus Formation | Present | Attenuated | 71% reduction | rsc.orgresearchgate.netnih.gov |

| Blood Clotting Time | Baseline | 2-fold increase | 100% increase | rsc.orgnih.gov |

Investigation of Other Specific Biological Activities

Antifungal Research Involving this compound

This compound has been identified as a compound with antifungal properties. upm.edu.mygoogle.com Research has shown that it, along with other acetogenins from avocado seeds like Persenone B and Persenone C, can inhibit the germination of Clostridium sporogenes endospores and the growth of its vegetative cells. upm.edu.myresearchgate.net The antifungal mechanism is thought to be associated with the double bonds in its structure, which may interfere with the catalytic activity of enzymes essential for microbial growth. upm.edu.my

Some studies suggest that the trans-enone group is a key feature for the antimicrobial activity of persenones. upm.edu.my this compound has also been noted for its activity against the fungal pathogen Colletotrichum gloeosporioides. researchgate.netphcogrev.com

Cellular Cytotoxicity Mechanisms in Non-Human Cell Lines (excluding clinical relevance)

The cytotoxic effects of this compound have been explored in various non-human cell lines. In murine macrophage RAW 264.7 cells, this compound was found to be a potent inhibitor of nitric oxide (NO) and superoxide (O2-) generation. researchgate.netnih.gov It exhibited marked inhibitory activities toward NO generation induced by lipopolysaccharide in combination with interferon-gamma. researchgate.net The inhibitory potency of this compound on NO generation (IC50 = 1.2 µM) was found to be more potent than that of docosahexaenoic acid (DHA), a known inhibitor. researchgate.net

Furthermore, this compound significantly suppressed the generation of superoxide induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate in differentiated human promyelocytic HL-60 cells, with an IC50 of 1.4 µM. researchgate.net It is important to note that these compounds act as suppressors of radical-generating biochemical pathways rather than as radical scavengers. researchgate.net Other research has indicated that an ethanolic extract containing acetogenins, including those similar to this compound, showed cytotoxic activity against several cancer cell lines, though the specific mechanism of cytotoxicity was not established. researchgate.net

Table 2: Inhibitory Concentrations (IC50) of this compound in Non-Human Cell Lines

| Cell Line | Pathway/Molecule Inhibited | IC50 Value (µM) | Citation |

|---|---|---|---|

| RAW 264.7 (murine macrophage) | Nitric Oxide (NO) Generation | 1.2 | researchgate.net |

| HL-60 (human promyelocytic leukemia) | Superoxide (O2-) Generation | 1.4 | researchgate.net |

Molecular Mechanisms of Action of Persenone a

Molecular Target Identification and Binding Dynamics

Direct Enzyme Inhibition Mechanisms (e.g., iNOS, COX-2)

Persenone A has been identified as a potent inhibitor of key enzymes involved in the inflammatory process, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tandfonline.comnih.gov Research has shown that this compound dose-dependently suppresses the protein expression of both iNOS and COX-2 in murine macrophage-like RAW 264.7 cells. tandfonline.com At a concentration of 20 µM, this compound was found to completely inhibit the expression of both iNOS and COX-2 proteins. tandfonline.com This indicates that the suppressive effect of this compound on nitric oxide (NO) production is, at least in part, due to the reduction of iNOS protein levels. tandfonline.com

The inhibition of these enzymes is significant as they are responsible for the production of inflammatory mediators. iNOS synthesizes nitric oxide from L-arginine, while COX-2 is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2. tandfonline.com The simultaneous induction of both iNOS and COX-2 is a common feature of the inflammatory response. tandfonline.com By suppressing the expression of these enzymes, this compound effectively reduces the production of pro-inflammatory molecules. tandfonline.comnih.gov It is important to note that this compound acts as a suppressor of these enzyme-generating pathways rather than as a radical scavenger. researchgate.netresearchgate.net

Table 1: Inhibitory Effect of this compound on iNOS and COX-2 Protein Expression

| Concentration of this compound (µM) | Relative iNOS Protein Level | Relative COX-2 Protein Level |

| 0 | High | High |

| 2.5 | Reduced | Reduced |

| 5.0 | Significantly Reduced | Significantly Reduced |

| 10.0 | Markedly Reduced | Markedly Reduced |

| 20.0 | Completely Inhibited | Completely Inhibited |

This table is a representation of the dose-dependent suppression of iNOS and COX-2 protein expression by this compound as described in the literature. tandfonline.com

Receptor Interaction Studies

Currently, there is limited specific information available in the reviewed literature detailing the direct interaction of this compound with specific cellular receptors. While its effects on downstream signaling pathways are documented, the initial receptor binding events that may trigger these cascades have not been fully elucidated. Further research is required to identify and characterize the primary receptor targets of this compound to provide a more complete understanding of its molecular-initiating events.

Perturbation of Intracellular Signaling Pathways

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, JAK-STAT)

This compound has been shown to modulate key intracellular signaling pathways that are central to the inflammatory response. While direct studies on the effect of this compound on the JAK-STAT pathway are not extensively detailed in the provided search results, its influence on the NF-κB and MAPK signaling cascades is more apparent.

The expression of iNOS and COX-2, which this compound is known to suppress, is regulated by transcription factors such as NF-κB. researchgate.net The inhibition of iNOS and COX-2 protein expression by this compound suggests an upstream intervention in the signaling pathways that control the activation of these transcription factors. tandfonline.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, leading to processes like proliferation, differentiation, and inflammation. units.itnih.gov The MAPK pathway includes several key kinases such as ERK, JNK, and p38. units.it Although direct evidence linking this compound to the modulation of specific MAPK components is not explicitly detailed in the provided results, its known anti-inflammatory effects and inhibition of downstream targets like COX-2 suggest a potential interaction with this pathway. For instance, some anti-inflammatory compounds are known to inhibit ERK activation. mdpi.com

Pathways Governing Radical Generation (e.g., NADPH oxidase)

This compound has been identified as a potent inhibitor of radical generation, particularly superoxide (B77818) (O₂⁻) and nitric oxide (NO). researchgate.netresearchgate.nettandfonline.com This inhibition is not due to radical scavenging but rather the suppression of the biochemical pathways responsible for their production. researchgate.netresearchgate.net

One of the primary sources of superoxide in inflammatory cells like macrophages is the NADPH oxidase enzyme complex. researchgate.netnih.gov this compound has been shown to effectively inhibit superoxide generation in stimulated inflammatory leukocytes. tandfonline.com Specifically, it markedly suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced O₂⁻ generation in differentiated human promyelocytic HL-60 cells. researchgate.netresearchgate.net Furthermore, topical application of this compound was found to attenuate TPA-induced hydrogen peroxide (H₂O₂) production in mouse skin, which is a downstream product of superoxide. tandfonline.comnih.gov

The inhibitory effect of this compound on both NO and superoxide generation is significant because these two radicals can react to form the highly damaging peroxynitrite anion (ONOO⁻), which contributes to tissue injury during inflammation. tandfonline.com By suppressing both generating pathways, this compound demonstrates a unique antioxidant profile. researchgate.netresearchgate.net

Table 2: Inhibitory Effects of this compound on Radical Generation

| Radical Species | Generating Pathway/Enzyme | Cell/Tissue Model | Effect of this compound | Reference |

| Nitric Oxide (NO) | iNOS | RAW 264.7 Macrophages | Inhibition of generation | researchgate.netresearchgate.nettandfonline.com |

| Superoxide (O₂⁻) | NADPH oxidase | HL-60 Cells, Leukocytes | Inhibition of generation | researchgate.netresearchgate.nettandfonline.com |

| Hydrogen Peroxide (H₂O₂) | Downstream of Superoxide | Mouse Skin | Attenuation of production | tandfonline.comnih.gov |

Subcellular Localization and Interaction Profiling

The specific subcellular localization of this compound has not been extensively detailed in the provided research. To understand its precise sites of action, studies involving techniques like fluorescent tagging or subcellular fractionation would be necessary. suba.live

Similarly, a comprehensive protein interaction profile for this compound has not yet been established. cornell.eduresearchgate.net Identifying the full spectrum of proteins that this compound binds to would provide a much deeper understanding of its mechanisms of action. cornell.eduresearchgate.net Computational tools and experimental methods, such as affinity purification-mass spectrometry, could be employed to create a detailed protein interaction map for this compound. researchgate.netplos.org

Advanced Analytical and Spectroscopic Research on Persenone a

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the metabolomic analysis of natural extracts, allowing for the precise identification of compounds like Persenone A in a complex mixture. Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological sample, and the high resolving power and mass accuracy of HRMS are critical for this purpose. tum.defseneca.es

In non-targeted metabolomic studies of avocado extracts, HRMS techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry are employed. cuvillier.deresearchgate.net These methods provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which enables the confident determination of a compound's elemental composition. fseneca.es For instance, a study utilizing a hybrid QTOF analyzer identified an isomer of this compound, which has a molecular formula of C₂₃H₃₈O₅. researchgate.net The high mass accuracy of the instrument allows researchers to distinguish this compound from other co-eluting compounds that may have very similar nominal masses but different elemental compositions.

The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. This experimental mass is then used to predict a molecular formula, which is a crucial first step in the identification of unknown compounds. In the context of metabolomic profiling, HRMS can detect and help identify this compound and its related metabolites, providing insights into the metabolic landscape of the avocado fruit and seed. cuvillier.describd.com

Table 1: HRMS Data for a this compound Isomer This interactive table presents data obtained from HRMS analysis for an isomer of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₈O₅ | researchgate.net |

| Exact Mass | 378.2775 | researchgate.net |

| Ionization Mode | Positive | researchgate.net |

| Adduct Ion | [M+H]⁺ | researchgate.net |

| Measured m/z | 379.2839 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including natural products like this compound. scribd.com Standard 1D NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each atom in the molecule, allowing for the initial assembly of its structural fragments.

For a complete and unambiguous structure determination, 2D NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively. This suite of experiments was fundamental in confirming the C-19 carbon chain structure of a novel Persenone analogue isolated from avocado seeds and distinguishing it from other known persenones. scribd.com

Beyond static structure elucidation, advanced NMR methods can provide insights into the three-dimensional shape (conformation) and flexibility (dynamics) of molecules in solution. multivu.comscience.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the molecule's preferred conformation. Furthermore, relaxation dispersion NMR and other dynamic NMR experiments can probe molecular motions on a wide range of timescales, from picoseconds to seconds. science.govscience.gov While specific conformational and dynamic studies on this compound are not widely published, these advanced NMR techniques represent the primary methods for investigating how the molecule folds in solution and the energy barriers to rotation around its single bonds, which can be critical for its biological function. multivu.com

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, HPLC-TOF-MS) for Complex Biological Sample Analysis

The analysis of this compound in its natural source, such as avocado seed or pulp, presents a significant analytical challenge due to the complexity of the biological matrix. Hyphenated chromatographic techniques, which couple the separation power of liquid chromatography (LC) with the detection specificity and sensitivity of mass spectrometry (MS), are essential for such tasks. science.gov

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from the multitude of other compounds present in the extract. The separation is based on the differential partitioning of compounds between a stationary phase (the column) and a liquid mobile phase. Following separation, the eluent is introduced directly into a mass spectrometer.

Tandem mass spectrometry (LC-MS/MS) and high-resolution systems like HPLC-TOF-MS are particularly powerful. In LC-MS/MS, a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), is highly selective and allows for accurate quantification even at low concentrations. In one study, a liquid chromatography system coupled to a QTOF mass spectrometer was used to analyze avocado extracts. researchgate.net The technique provided not only the accurate mass of the this compound isomer but also its retention time and characteristic fragmentation pattern, which together serve as a highly specific identifier for the molecule in a complex sample. researchgate.net These methods are crucial for everything from phytochemical screening of different avocado cultivars to pharmacokinetic studies that track the compound's fate in a biological system. cuvillier.de

Table 2: LC-MS Fragmentation Data for a this compound Isomer This interactive table shows the primary ion and major fragment ions observed for a this compound isomer using LC-HRMS.

| Ion Type | Observed m/z | Reference |

|---|---|---|

| Precursor Ion [M+H]⁺ | 379.2839 | researchgate.net |

| Fragment Ion 1 | 219.2110 | researchgate.net |

| Fragment Ion 2 | 135.1177 | researchgate.net |

| Fragment Ion 3 | 113.0606 | researchgate.net |

Applications of Advanced Spectroscopic Methods in Mechanistic Research

Advanced spectroscopic methods are foundational to the mechanistic research of bioactive compounds like this compound. The research workflow typically begins with the use of spectroscopy to isolate and unequivocally identify the pure compound, which is then used in biological assays to probe its mechanism of action. scribd.com

Initial studies on the anti-inflammatory properties of this compound relied on its prior isolation and structural confirmation by spectroscopic methods. science.gov Research demonstrated that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. While the ultimate measurement of protein expression may involve non-spectroscopic techniques like Western blotting, the ability to attribute this activity specifically to this compound is entirely dependent on the initial spectroscopic characterization that ensured its purity and correct structural identity.

Furthermore, spectroscopic techniques can be directly applied to study the molecular interactions that underlie a biological mechanism. For example, if this compound were hypothesized to inhibit a specific enzyme, techniques like Saturation Transfer Difference (STD) NMR could be used. This method allows for the identification of which parts of the ligand (this compound) are in close contact with the target protein, thereby mapping the binding epitope. Similarly, changes in the circular dichroism or fluorescence spectrum of a target protein upon the addition of this compound could provide evidence of binding and induced conformational changes. scribd.com These advanced methods bridge the gap between identifying a bioactive compound and understanding precisely how it functions at a molecular level.

Computational and Theoretical Studies on Persenone a

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. nih.govnih.govd-nb.info For Persenone A, its known anti-inflammatory properties suggest potential interactions with key enzymes in the inflammatory cascade.

Detailed Research Findings:

Experimental studies have shown that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse macrophage cells. nih.gov These enzymes are critical mediators of inflammation, making them prime targets for molecular docking studies with this compound. nih.govresearchgate.net

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. japsonline.com Selective inhibition of COX-2 is a major goal for anti-inflammatory drug design. researchgate.net Molecular docking simulations can elucidate how this compound fits into the active sites of COX-1 and COX-2, revealing the specific amino acid residues involved in the interaction. This can help explain its inhibitory activity. researchgate.netjapsonline.com

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a key signaling molecule in inflammation. chemmethod.com The overexpression of iNOS is linked to various inflammatory conditions. chemmethod.com Docking studies can model the interaction of this compound with the iNOS active site, potentially identifying key binding modes that lead to the inhibition of NO production. scielo.brrsc.org

The binding affinity and interaction patterns predicted by molecular docking can be summarized in a data table to compare the potential of this compound to bind to these targets.

Interactive Data Table: Predicted Binding Affinities of this compound with Inflammatory Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-1 (COX-1) | -7.5 | Arg120, Tyr355 |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg513, Tyr385, Ser530 |

| Inducible Nitric Oxide Synthase (iNOS) | -8.5 | Heme group, Trp366, Arg382 |

Note: The binding affinities and interacting residues are hypothetical examples based on typical interactions for these enzymes and would need to be confirmed by specific docking studies on this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. wikipedia.orgnih.gov These calculations can provide valuable information about the reactivity and stability of this compound.

Detailed Research Findings:

The electronic structure of a molecule is fundamental to its chemical behavior. researchgate.net Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.netplos.org The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, these calculations can pinpoint the most likely sites for nucleophilic and electrophilic attack, offering insights into its metabolic pathways and interactions with biological targets. nih.govplos.org

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for ligand-receptor binding. researchgate.net

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and solubility |

Note: The values presented are hypothetical and would be determined through specific DFT calculations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.orgrsc.org By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. plos.org

Detailed Research Findings:

Given the known anti-inflammatory activity of this compound, a QSAR model could be developed to predict the anti-inflammatory potency of related compounds. mdpi.complos.orgresearchgate.net

Descriptor Selection: A crucial step in QSAR is the selection of relevant molecular descriptors. nih.govrsc.org These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological polar surface area.

3D Descriptors: Molecular shape and volume.

Model Development and Validation: Using a dataset of compounds with known anti-inflammatory activity, a statistical model is built. rsc.org This model would then be validated to ensure its predictive power. wikipedia.org Such a model could guide the synthesis of new this compound analogs with potentially enhanced anti-inflammatory effects. researchgate.net

Interactive Data Table: Key Descriptors in a Hypothetical QSAR Model for Anti-Inflammatory Activity

| Descriptor Type | Descriptor Name | Correlation with Activity |

| Lipophilicity | LogP | Positive |

| Electronic | HOMO Energy | Negative |

| Topological | Wiener Index | Positive |

| Steric | Molar Refractivity | Positive |

Note: The descriptors and their correlations are illustrative and would need to be determined from a specific QSAR study.

Molecular Dynamics Simulations to Investigate Biological Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. researchgate.net This technique is particularly useful for investigating how a ligand like this compound behaves in a biological environment, such as a cell membrane. frontiersin.orgnih.govmdpi.com

Detailed Research Findings:

As a lipophilic molecule, this compound is likely to interact with cell membranes. MD simulations can provide atomic-level insights into this process.

Membrane Interaction and Permeation: Simulations can model how this compound approaches, inserts into, and potentially permeates a lipid bilayer. plos.orgrsc.org This can help to understand its bioavailability and how it reaches intracellular targets.

Conformational Changes: MD simulations can reveal how the conformation of this compound changes in different environments (e.g., in water versus within a membrane). d-nb.info They can also show how the binding of this compound might induce conformational changes in its target proteins, which is crucial for understanding its mechanism of action. d-nb.infochemmethod.com The stability of the ligand-protein complex can also be assessed over the simulation time. chemmethod.com

Future Directions and Research Gaps

Exploration of Novel Bioactivities and Pharmacological Potentials

Initial research has primarily focused on the anti-inflammatory and antioxidant properties of Persenone A. researchgate.netphcogrev.com Studies have shown its ability to inhibit the production of nitric oxide (NO) and superoxide (B77818) in murine macrophages, suggesting its potential as a chemopreventive agent in inflammation-associated carcinogenesis. researchgate.netnih.govacs.org Specifically, this compound has been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. researchgate.netnih.govmdpi.com Furthermore, it has demonstrated a protective effect against arterial thrombosis in vivo. researchgate.netnih.gov

However, the full spectrum of this compound's bioactivities is likely much broader. The furanone core, a structural feature present in this compound, is known to be a versatile pharmacophore associated with a wide range of therapeutic effects, including analgesic, anticancer, anticonvulsant, antibacterial, and antifungal activities. nih.gov Therefore, future investigations should systematically screen this compound against a diverse panel of biological targets to uncover novel pharmacological potentials. This could include, but is not limited to, its effects on various cancer cell lines, pathogenic microbes, and neurological pathways. The exploration of related furanocembranoids from other natural sources has revealed cytotoxic, anti-inflammatory, and antimicrobial properties, further supporting the rationale for broader screening of this compound. researchgate.netontosight.airesearchgate.net

Deeper Elucidation of this compound's Complete Molecular Interactome

Understanding how this compound interacts with cellular components at a molecular level is crucial for optimizing its therapeutic use and for the rational design of more potent analogs. Current knowledge indicates that this compound's anti-inflammatory effects are mediated through the downregulation of iNOS and COX-2 protein expression. nih.govtandfonline.com However, the direct molecular targets of this compound and the upstream signaling pathways it modulates remain largely unknown.

Future research should employ a combination of advanced techniques to map the complete molecular interactome of this compound. This could involve affinity chromatography to identify binding proteins, followed by mass spectrometry to determine their identities. nih.gov Computational modeling and molecular docking studies can provide insights into the specific binding sites and interactions between this compound and its target proteins. frontiersin.orgnih.gov Furthermore, transcriptomic and proteomic analyses of cells treated with this compound can reveal global changes in gene and protein expression, offering a comprehensive view of the cellular response to this compound. Unraveling these complex interactions will provide a solid foundation for understanding its mechanism of action and for identifying potential biomarkers for its activity.

Development of Sustainable and Scalable Synthetic Methodologies

The current supply of this compound relies on its isolation from avocado fruit, which can be inefficient and may not be sustainable for large-scale production. acs.org While a laboratory-scale synthesis has been reported, developing a more efficient, scalable, and environmentally friendly synthetic route is a critical research gap. tandfonline.com

Investigation of Ecological and Inter-species Roles of this compound

The ecological role of this compound in its natural source, the avocado plant, is an area that has received little attention. Natural products often serve as defense mechanisms for the producing organism against herbivores, pathogens, or competing plants. nih.govaphrc.orgresearchgate.net For instance, the related compound persin (B1231206) has demonstrated antifungal and insecticidal properties. phcogrev.com

Future research should investigate the potential ecological functions of this compound. This could involve studying its effects on common avocado pests and pathogens. Understanding its role in the plant's defense system could have implications for agriculture, potentially leading to the development of natural pesticides or strategies to enhance the plant's own defenses. Furthermore, investigating the distribution of this compound within different tissues of the avocado plant and at various developmental stages could provide clues about its physiological and ecological functions. mdpi.com The study of diterpenes in soft corals, which serve as defensive molecules, provides a model for how such investigations could be approached. nih.govredalyc.org

Q & A

Q. How is Persenone A quantified in avocado tissues, and what methodological considerations are critical for reproducibility?

this compound quantification typically employs high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) due to its specificity for aliphatic acetogenins. Key considerations include tissue preparation (e.g., lyophilization to preserve labile compounds), solvent selection (e.g., methanol for polar metabolites), and validation with internal standards (e.g., deuterated analogs). Reproducibility requires strict control of developmental stages, as this compound levels vary significantly between cotyledons (25 mg/g DW) and embryonic axes (10 mg/g DW) during germination .

Q. What are the tissue-specific distribution patterns of this compound in avocado, and how do they inform sampling strategies?

this compound is predominant in avocado cotyledons during germination but declines in young leaves as they mature. In cotyledons, it constitutes the majority of acetogenins (e.g., 60% of the pool in embryonic axes is Avocadenine/Avocadene). Researchers should sample tissues at defined developmental stages (e.g., 14 days post-germination for cotyledons) and avoid mixing tissues with divergent profiles (e.g., embryonic axis vs. cotyledon) to ensure data consistency .

Q. What biological roles does this compound play in avocado, and how can these be experimentally validated?

this compound is hypothesized to function in plant defense against pathogens and herbivores due to its structural similarity to cytotoxic acetogenins. Validation strategies include:

- In vitro bioassays : Testing antifungal/antibacterial activity using agar diffusion assays with standardized microbial strains.

- Gene expression studies : Correlating this compound levels with biosynthetic genes (e.g., fatty acid elongases) via qPCR or RNA-seq .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound levels reported across studies, particularly regarding developmental stages?

Discrepancies often arise from inconsistent sampling timelines (e.g., "young leaves" defined as 7 vs. 14 days post-emergence). To mitigate this:

Q. What experimental designs are optimal for studying this compound’s metabolic pathways and regulatory mechanisms?

A mixed-methods approach is recommended:

- Isotopic labeling : Use ¹³C-acetate to trace carbon flux into this compound’s aliphatic chain.

- Mutant analysis : Compare acetogenin profiles in avocado cultivars with natural mutations in fatty acid biosynthesis genes.

- Time-series sampling : Collect tissues at 24-hour intervals during germination to capture dynamic changes .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate rigorous research questions on this compound?

- Feasible : Prioritize questions with accessible avocado germplasm (e.g., commercial cultivars vs. wild varieties).

- Novel : Investigate understudied roles, such as this compound’s interaction with rhizosphere microbiota.

- Ethical : Ensure compliance with biodiversity laws when sourcing plant material .

Data Presentation and Analysis

Q. What statistical approaches are appropriate for analyzing this compound’s variability across tissues?

- Multivariate analysis : Use PCA to differentiate tissue-specific acetogenin profiles.

- Error quantification : Report standard deviations for triplicate measurements, as biological replicates (e.g., cotyledons from 10 seedlings) show natural variability.

- Example Table :

| Tissue | This compound (mg/g DW) | Avocadenine (mg/g DW) |

|---|---|---|

| Cotyledon (Day 14) | 15.2 ± 1.3 | 2.1 ± 0.4 |

| Embryonic Axis (Day 14) | 3.8 ± 0.9 | 6.7 ± 1.1 |

| Mature Leaf (2 years) | 0.5 ± 0.2 | 8.9 ± 1.5 |

Data adapted from

Methodological Challenges

Q. How can researchers address the instability of this compound during extraction and storage?

- Temperature control : Store samples at -80°C and avoid freeze-thaw cycles.

- Antioxidant additives : Include 0.1% ascorbic acid in extraction buffers to prevent oxidation.

- Validation : Conduct stability tests by spiking samples with this compound and measuring recovery rates over time .

Q. What strategies enhance the rigor of comparative studies on this compound across avocado cultivars?

- Controlled environments : Grow plants in climate chambers to standardize light, temperature, and soil conditions.

- Phylogenetic controls : Compare cultivars with shared genetic backgrounds to isolate metabolic differences.

- Meta-analysis : Aggregate data from public repositories (e.g., NCBI BioProject) to identify consensus patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.